molecular formula C9H6N2O3 B1317802 5-(3-Pyridyl)isoxazole-3-carboxylic Acid CAS No. 893638-39-6

5-(3-Pyridyl)isoxazole-3-carboxylic Acid

Cat. No.: B1317802
CAS No.: 893638-39-6
M. Wt: 190.16 g/mol
InChI Key: RAKJDFVYCYOGJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Pyridyl)isoxazole-3-carboxylic Acid is a heterocyclic compound featuring an isoxazole ring fused with a pyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Pyridyl)isoxazole-3-carboxylic Acid typically involves the cycloaddition of nitrile oxides with olefins or alkynes. One common method is the [2+3] cycloaddition reaction, which is regioselective and leads to the formation of the isoxazole ring . This reaction can be catalyzed by metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods: Industrial production of this compound may involve microwave-assisted synthesis, which offers the advantages of reduced reaction times and higher yields. This method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave irradiation .

Chemical Reactions Analysis

Types of Reactions: 5-(3-Pyridyl)isoxazole-3-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products:

Scientific Research Applications

5-(3-Pyridyl)isoxazole-3-carboxylic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Pyridyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application, such as its role in inhibiting microbial growth or modulating inflammatory responses .

Comparison with Similar Compounds

Uniqueness: 5-(3-Pyridyl)isoxazole-3-carboxylic Acid is unique due to the presence of both the pyridine and isoxazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-pyridin-3-yl-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9(13)7-4-8(14-11-7)6-2-1-3-10-5-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKJDFVYCYOGJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.